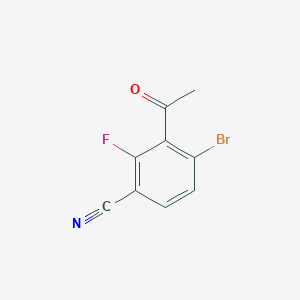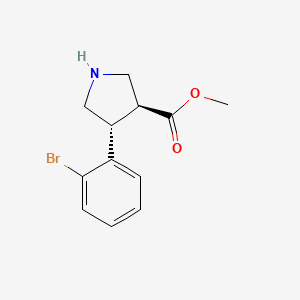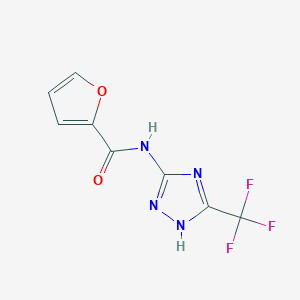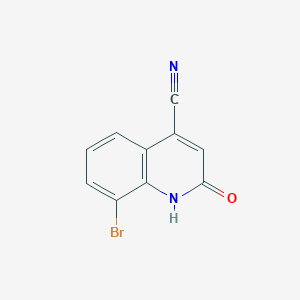
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is the methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid. This compound is characterized by its molecular formula C7H13NO3 and has a molecular weight of 159.18 g/mol . It is a non-proteinogenic amino acid derivative and is known for its role as a metabolite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: 5-carboxypyrrolidine-2-carboxylic acid.
Reduction: 5-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Depending on the substituent, various derivatives of pyrrolidine can be formed.
Aplicaciones Científicas De Investigación
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a metabolite in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in various biochemical reactions, contributing to the synthesis and degradation of other compounds. The exact molecular targets and pathways can vary depending on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Methyl 5-hydroxypyridine-2-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have additional aryl or pyridyl groups attached to the pyrrolidine ring.
Uniqueness: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its role as a non-proteinogenic amino acid derivative also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3 |
Clave InChI |
MVBWEDQLROJLNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


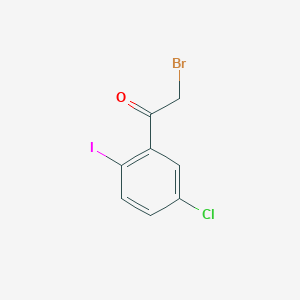
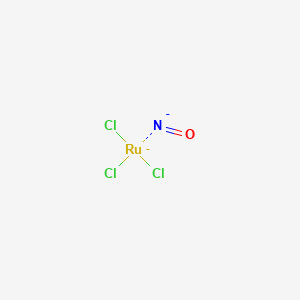
![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)

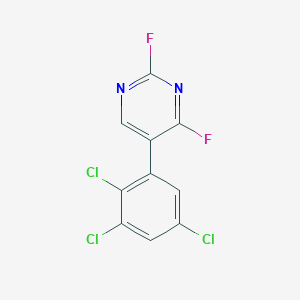

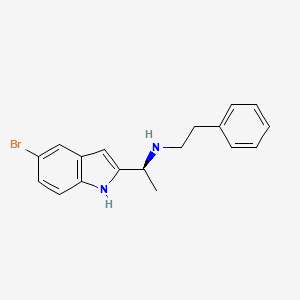
![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)

